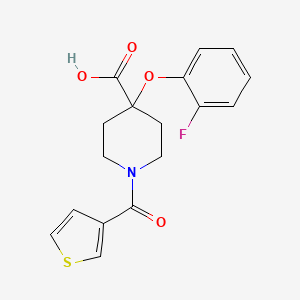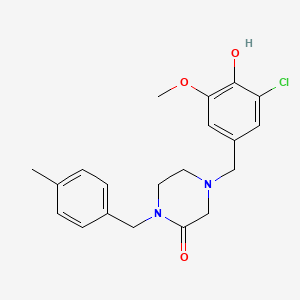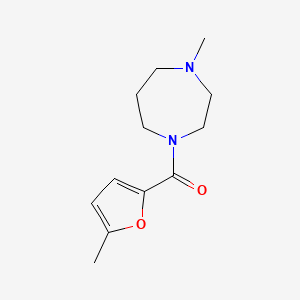![molecular formula C14H14ClNO4S B5496146 N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B5496146.png)
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target various signaling pathways involved in the pathogenesis of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
作用机制
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide exerts its antitumor and immunomodulatory effects by inhibiting the activity of several kinases that are involved in the pathogenesis of cancer and autoimmune diseases. Specifically, this compound inhibits the activity of BTK, ITK, and JAK3, which are important signaling molecules in B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways. By inhibiting these kinases, this compound blocks the proliferation and survival of cancer cells and modulates the activity of immune cells, leading to antitumor and immunomodulatory effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and modulate the activity of immune cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide is its specificity for BTK, ITK, and JAK3, which are important signaling molecules in BCR and TCR signaling pathways. This specificity allows for targeted inhibition of these kinases, leading to potent antitumor and immunomodulatory effects. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are several future directions for the development and use of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, is an area of active research.
合成方法
The synthesis of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide involves several steps, including the reaction of 2-bromo-5-chloroanisole with 2-methoxyphenol, followed by the reaction of the resulting product with 2-chloro-5-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst.
科学研究应用
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases that are involved in the pathogenesis of cancer and autoimmune diseases, including BTK, ITK, and JAK3. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.
属性
IUPAC Name |
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-13-5-3-4-6-14(13)20-12-8-7-10(15)9-11(12)16-21(2,17)18/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZDBXMYCBOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)
![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)



![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]cyclopropanecarboxamide](/img/structure/B5496156.png)